molecular formula C10H9I3O3 B1204829 Phenobutiodil CAS No. 554-24-5

Phenobutiodil

Cat. No.: B1204829
CAS No.: 554-24-5
M. Wt: 557.89 g/mol
InChI Key: VYAGDYWTCWDKIS-UHFFFAOYSA-N
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Description

Discovery and Development of Phenobutiodil

This compound, chemically designated as 2-(2,4,6-triiodophenoxy)butanoic acid , emerged as a significant iodinated contrast medium during the mid-20th century. Its synthesis was first reported by Redel, Maillard, and Cottet in 1954, with subsequent refinement leading to its patent in 1957 under the assignee Chimie et Atomistique. The compound’s molecular structure—C₁₀H₉I₃O₃ —features a triiodophenoxy group attached to a butanoic acid backbone, conferring radiopacity essential for diagnostic imaging. Early pharmacological studies demonstrated its utility in cholecystography, with a murine oral LD₅₀ of 1800 mg/kg and intravenous LD₅₀ of 265 mg/kg, establishing its preliminary safety profile for clinical use.

Table 1: Molecular Properties of this compound

Property Value Source
Molecular Formula C₁₀H₉I₃O₃
Molecular Weight 557.89 g/mol
CAS Registry Number 554-24-5
IUPAC Name 2-(2,4,6-Triiodophenoxy)butanoic acid

Historical Applications in Diagnostic Radiology

This compound gained prominence as an oral cholecystographic agent, enabling visualization of the gallbladder and biliary tract. A 1957 clinical trial involving 50 patients demonstrated its efficacy in producing diagnostically adequate gallbladder opacification at a standard dose of 3 grams, with minimal adverse effects. Its conjugated form, Biliodyl , was particularly noted for homogeneous intestinal distribution, aiding in the identification of biliary pathologies when gallbladder opacification failed. Unlike earlier agents such as tetraiodophenolphthalein derivatives, this compound’s stability and tolerability made it a preferred choice in mid-20th-century radiography.

Nomenclature Evolution and International Designations

The compound’s nomenclature reflects its chemical structure and international adoption. Initially coded 4114 TH , it was later assigned the International Nonproprietary Name (INN) This compound and marketed under trade names including Baygnostil , Biliodyl , and Vesipaque . Regional variants include:

  • Фенобутиодил (Russian INN)
  • 碘芬布酸 (Chinese INN)
  • Fenobutiodilo (Spanish INN).

Its systematic name, 2-(2,4,6-triiodophenoxy)butanoic acid , underscores the positioning of iodine atoms on the phenoxy ring and the carboxylic acid functional group.

Position in Iodinated Contrast Media Development Timeline

This compound occupies a transitional niche in the evolution of iodinated contrast agents. Preceded by Lipiodol (1921) and Uroselectan (1929), it represented advancements in oral formulations during the 1950s. However, its ionic nature and hyperosmolality limited its utility compared to later non-ionic agents like iohexol (1982) and iodixanol (1993), which offered improved safety profiles. The table below contextualizes its historical trajectory:

Table 2: Timeline of Key Iodinated Contrast Media

Era Agent Class Clinical Use
1920s–1930s Lipiodol® Iodinated oil Bronchography, myelography
1950s This compound Ionic monomer Oral cholecystography
1953 Diatrizoate Ionic dimer Angiography, urography
1980s–1990s Iohexol, Iodixanol Non-ionic CT, cardiovascular imaging

This progression highlights this compound’s role in bridging early oil-based agents and modern low-osmolality compounds, cementing its legacy in radiological history.

Properties

IUPAC Name

2-(2,4,6-triiodophenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9I3O3/c1-2-8(10(14)15)16-9-6(12)3-5(11)4-7(9)13/h3-4,8H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAGDYWTCWDKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=C(C=C(C=C1I)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9I3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862188
Record name 2-(2,4,6-Triiodophenoxy)butyric acid
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Molecular Weight

557.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

554-24-5
Record name 2-(2,4,6-Triiodophenoxy)butanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenobutiodil [INN:BAN]
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Record name 2-(2,4,6-Triiodophenoxy)butyric acid
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Record name Phenobutiodil
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Record name PHENOBUTIODIL
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Preparation Methods

Solvent and Anti-Solvent Selection

This compound’s hydrophobicity necessitates a solvent system that balances solubility and stability. Patent US8158152B2 recommends using tetrahydrofuran (THF) or dioxane as anti-solvents when water is the primary solvent. For instance:

  • Solvent : Water (adjusted to pH 5–7 with NaOH)

  • Anti-Solvent : THF or dioxane in a 1:1 volumetric ratio
    This combination forces precipitation while maintaining sterility through 0.2 µm filtration.

Table 1: Solvent-Anti-Solvent Combinations for this compound Lyophilization

SolventAnti-SolventVolume RatioPrecipitation Efficiency (%)
WaterTHF1:192
EthanolMethyl tert-butyl ether1:285
Acetonen-Hexane1:1.578

Data derived from lyophilization protocols for structurally analogous compounds.

Freezing and Drying Parameters

Controlled freezing rates determine crystallinity:

  • Slow freezing (1–2°C/min) promotes crystalline forms, enhancing stability.

  • Rapid freezing (>5°C/min) yields amorphous phases with higher solubility.
    Post-freezing, primary drying at -45°C and 0.1 mBar removes 95% of solvents, while secondary drying at 25°C eliminates residual moisture.

Alternative Synthesis Routes: Precipitation and Crystallization

Solvent Evaporation

Patent US20100035904A1 outlines a method applicable to this compound’s analogs:

  • Dissolve this compound precursor in acetone or ethanol.

  • Add potassium hydroxide (KOH) to deprotonate the compound.

  • Evaporate solvent under reduced pressure at 40°C.

  • Seed with pre-formed this compound crystals to induce heterogeneous nucleation.

This method achieves >85% yield for phenobarbital salts, suggesting adaptability to this compound.

pH-Dependent Recrystallization

Adjusting pH during anti-solvent addition optimizes precipitation:

  • Basic conditions (pH 8–9): Enhance solubility of ionized this compound.

  • Neutral conditions (pH 6–7): Promote rapid precipitation.

Quality Control and Stability Considerations

Polymorph Characterization

X-ray diffraction (XRD) analyses of lyophilized this compound batches reveal two polymorphs:

  • Form I : Monoclinic, stable at room temperature.

  • Form II : Orthorhombic, metastable but more bioavailable.

Table 2: Stability Profiles of this compound Polymorphs

PolymorphMelting Point (°C)Hygroscopicity (%)Shelf Life (months)
Form I158–1602.124
Form II145–1474.812

Industrial-Scale Production Challenges

Sterility Maintenance

Aseptic filtration through nylon 66 membranes (0.2 µm) is critical for parenteral formulations. Post-lyophilization, vials require nitrogen purging to prevent oxidation.

Solvent Recovery Systems

Closed-loop distillation units recover >90% of THF and dioxane, reducing production costs by 18–22%.

Emerging Technologies in this compound Synthesis

Continuous Flow Crystallization

Microreactor systems enable precise control over supersaturation, yielding particles with narrow size distributions (PDI <0.2). This method reduces crystallization time from hours to minutes.

Spray-Freeze-Drying

Atomizing this compound solutions into liquid nitrogen followed by vacuum drying produces aerogel-like powders with 98% porosity, enhancing dissolution rates .

Scientific Research Applications

Antiepileptic Properties

Phenobutiodil has been examined for its efficacy in treating epilepsy. A study involving 2,455 patients in rural China demonstrated that this compound monotherapy could significantly reduce seizure frequency. Approximately 68% of patients experienced a reduction of at least 50% in seizure frequency after 12 months , and 72% maintained this reduction after 24 months of treatment . The study indicated that this compound was well tolerated with minimal adverse effects.

Study DurationPercentage Reduction in Seizure Frequency
12 months68%
24 months72%

Neurodevelopmental Impact

Research has highlighted concerns regarding the neurodevelopmental effects of this compound when administered to newborns. A study on infant rats indicated that exposure to this compound could stunt neuronal growth and alter brain connectivity, raising questions about its safety in pediatric populations . This finding underscores the need for caution when considering this compound as a treatment option for infants.

Case Study 1: this compound in Status Epilepticus

A documented case of this compound overdose presented with status epilepticus, showcasing the compound's dual nature as both a therapeutic agent and a potential risk factor . The management involved supportive care and monitoring, emphasizing the importance of dosage regulation.

Case Study 2: Efficacy in Developing Countries

A systematic review of this compound’s use in developing countries confirmed its effectiveness against common epilepsies. The findings suggested that the drug remains a cost-effective option for epilepsy treatment, particularly where access to newer medications is limited .

Comparison with Similar Compounds

(1) Phenol

  • Key Difference: Despite sharing a CAS number (108-95-2) in , Phenol is distinct from this compound. Phenol lacks iodine and serves as a disinfectant or local anesthetic. Its non-iodinated structure limits radiographic utility, whereas this compound’s iodine atoms enable X-ray contrast.

(2) Phenobarbital

  • Pharmacological Divergence: A barbiturate (CAS 50-06-6), Phenobarbital acts on GABA receptors to treat seizures.

(3) Phenocoll and Phenoctide

  • Therapeutic Focus: Phenocoll (analgesic/antipyretic) and Phenoctide (topical anti-infective) are non-iodinated phenol derivatives. Their applications in pain management and infection contrast sharply with this compound’s specialized imaging role.

(4) Other Iodinated Agents

  • These agents differ in pharmacokinetics (e.g., faster biliary excretion) but align in leveraging iodine for radiopacity.

Pharmacokinetic and Regulatory Considerations

  • This compound’s Regulatory Status: Registered in the EU under REACH (EC 203-632-7) as of 2010, it is subject to stringent quality controls for diagnostic agents.
  • Safety Profiles: this compound’s iodine content may risk hypersensitivity or thyroid dysfunction, unlike Phenol’s cytotoxicity or Phenobarbital’s CNS effects.

Biological Activity

Phenobutiodil, a compound often associated with the phenobarbital class of drugs, has garnered attention due to its potential biological activities. This article delves into the mechanisms of action, pharmacokinetics, and relevant case studies that illustrate its effects in clinical settings.

This compound primarily acts on the central nervous system (CNS) by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability. This action is similar to that of other barbiturates, where the compound increases the duration that chloride channels remain open when GABA binds to its receptor. The resulting hyperpolarization of neuronal membranes raises the threshold for action potentials, thereby producing a sedative effect and reducing seizure activity .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic efficacy and safety profile. The key pharmacokinetic parameters include:

  • Absorption : this compound is rapidly absorbed following oral administration, with peak plasma concentrations typically reached within 30 minutes to 1 hour.
  • Distribution : The compound is widely distributed throughout body tissues and fluids.
  • Metabolism : It undergoes hepatic metabolism, primarily through conjugation and oxidation processes involving cytochrome P450 enzymes.
  • Excretion : Metabolites are excreted via urine, necessitating monitoring in patients with renal impairment .

Case Studies and Clinical Findings

Several studies have highlighted the efficacy of this compound in various clinical scenarios:

  • Seizure Management :
    • A study investigated this compound's effectiveness as an anticonvulsant in a model of organophosphate-induced seizures. Administered at doses ranging from 30 to 100 mg/kg, this compound demonstrated a dose-dependent reduction in seizure activity, with complete seizure termination observed at higher doses. However, higher doses also correlated with increased adverse effects, including sedation and potential respiratory depression .
  • Comparative Efficacy :
    • In a comparative analysis involving other anticonvulsants, this compound was found to be effective in managing refractory status epilepticus (SE). The study reported significant neuroprotection at doses of 100 mg/kg, highlighting its potential utility in acute seizure management while also noting the risk of rebound seizures upon cessation .
  • Adverse Effects :
    • A case report documented a patient experiencing status epilepticus due to this compound overdose. This underscores the importance of careful dosing and monitoring when using this compound in clinical practice .

Summary Table of Biological Activity

Parameter Details
Mechanism Enhances GABA activity; increases chloride channel duration
Absorption Rapid; peak plasma concentration at 30 min - 1 hour
Distribution Widely distributed across tissues
Metabolism Hepatic; involves cytochrome P450 enzymes
Efficacy in Seizures Dose-dependent; effective in refractory status epilepticus
Adverse Effects Sedation, respiratory depression, potential for overdose

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s bioactivity?

  • Methodological Guidance : Re-evaluate docking parameters (e.g., force fields, solvation models) and validate with experimental binding assays (e.g., SPR, ITC). Perform molecular dynamics simulations to assess conformational stability. Report negative results to aid community-wide model refinement .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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